molecular formula C22H19ClN2O2S B2950321 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE CAS No. 450351-36-7

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B2950321
CAS No.: 450351-36-7
M. Wt: 410.92
InChI Key: OCWVJFOTZHNMLQ-UHFFFAOYSA-N
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Description

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features an indole core, a chlorophenyl group, and a furan moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chlorophenyl group is introduced via electrophilic substitution reactions, while the furan moiety can be attached through various coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The chlorophenyl and furan groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c23-19-9-3-1-6-16(19)13-25-14-21(18-8-2-4-10-20(18)25)28-15-22(26)24-12-17-7-5-11-27-17/h1-11,14H,12-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWVJFOTZHNMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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